Myelin peptide amide-16

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Myelin peptide amide-16 (MPA-16) is a synthetic peptide that has been found to have potential therapeutic effects on various neurological disorders. It is a derivative of the myelin basic protein (MBP), which is a major constituent of the myelin sheath that covers nerve fibers in the central nervous system. The discovery of MPA-16 has opened up new avenues for research and has the potential to revolutionize the treatment of neurological disorders.

Mecanismo De Acción

Myelin peptide amide-16 acts by binding to specific receptors on the surface of immune cells and neurons. It modulates the immune response by reducing the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. It also promotes the differentiation of oligodendrocyte precursor cells into mature oligodendrocytes, which are responsible for myelination in the central nervous system. This compound also enhances the production of neurotrophic factors, which promote the survival and growth of neurons.

Biochemical and physiological effects:

This compound has been found to have several biochemical and physiological effects. It promotes the production of myelin proteins, which are essential for the formation and maintenance of the myelin sheath. It also reduces the production of reactive oxygen species, which can cause oxidative damage to neurons. This compound has been found to enhance the expression of genes involved in neuronal survival and growth. It also promotes the formation of synapses, which are essential for neuronal communication.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Myelin peptide amide-16 has several advantages for lab experiments. It is a well-characterized peptide, and its synthesis method is well-established. The purity and quality of the peptide can be easily controlled. This compound has been extensively studied for its therapeutic potential, and its mechanism of action is well-understood. However, there are also some limitations. This compound is a synthetic peptide, and its effects may differ from those of the natural MBP. The effects of this compound may also vary depending on the disease model and experimental conditions.

Direcciones Futuras

There are several future directions for research on Myelin peptide amide-16. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the optimization of the dosing and delivery of this compound for maximum therapeutic effect. The use of this compound in combination with other drugs or therapies is also an area of interest. Further research is needed to understand the long-term effects of this compound and its potential for clinical application.

Conclusion:

This compound is a promising therapeutic agent for various neurological disorders. Its mechanism of action is well-understood, and it has been extensively studied for its therapeutic potential. While there are some limitations to its use in lab experiments, the future directions for research on this compound are promising. With continued research, this compound has the potential to revolutionize the treatment of neurological disorders.

Métodos De Síntesis

Myelin peptide amide-16 is synthesized by solid-phase peptide synthesis using Fmoc chemistry. The peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry and analytical HPLC. The synthesis method is well-established, and the purity and quality of the peptide can be easily controlled.

Aplicaciones Científicas De Investigación

Myelin peptide amide-16 has been extensively studied for its therapeutic potential in various neurological disorders, including multiple sclerosis, Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Studies have shown that this compound can promote remyelination, reduce inflammation, and protect neurons from damage. It has also been found to enhance cognitive function and memory.

Propiedades

Número CAS |

141311-87-7 |

|---|---|

Fórmula molecular |

C77H131N27O23 |

Peso molecular |

1803 g/mol |

Nombre IUPAC |

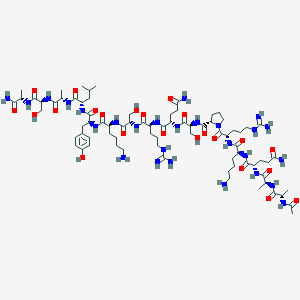

(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide |

InChI |

InChI=1S/C77H131N27O23/c1-38(2)33-52(69(121)92-42(6)63(115)101-54(35-105)71(123)90-39(3)60(82)112)99-70(122)53(34-44-20-22-45(109)23-21-44)100-65(117)47(16-9-11-29-79)96-72(124)55(36-106)102-66(118)48(17-12-30-87-76(83)84)95-68(120)50(25-27-59(81)111)97-73(125)56(37-107)103-74(126)57-19-14-32-104(57)75(127)51(18-13-31-88-77(85)86)98-64(116)46(15-8-10-28-78)94-67(119)49(24-26-58(80)110)93-62(114)41(5)91-61(113)40(4)89-43(7)108/h20-23,38-42,46-57,105-107,109H,8-19,24-37,78-79H2,1-7H3,(H2,80,110)(H2,81,111)(H2,82,112)(H,89,108)(H,90,123)(H,91,113)(H,92,121)(H,93,114)(H,94,119)(H,95,120)(H,96,124)(H,97,125)(H,98,116)(H,99,122)(H,100,117)(H,101,115)(H,102,118)(H,103,126)(H4,83,84,87)(H4,85,86,88)/t39-,40-,41-,42-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m0/s1 |

Clave InChI |

UFMBFIIJKCBBHN-MEKJRKEKSA-N |

SMILES isomérico |

C[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C |

SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C |

SMILES canónico |

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C |

Otros números CAS |

141311-87-7 |

Secuencia |

AAQKRPSQRSKYLASA |

Sinónimos |

MPA-16 myelin peptide amide-16 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.